molecular formula C18H19N3O2S B2967833 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851807-81-3

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2967833
CAS No.: 851807-81-3
M. Wt: 341.43
InChI Key: LROCTZFMXFBAKG-UHFFFAOYSA-N
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Description

The compound 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one features a propan-1-one backbone substituted with a phenoxy group at position 2 and a 4,5-dihydroimidazole ring at position 1. The imidazole ring is further modified with a pyridin-3-ylmethyl sulfanyl group, introducing aromatic nitrogen and sulfur moieties. The partial saturation of the imidazole ring (4,5-dihydro) may confer conformational rigidity, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROCTZFMXFBAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazoline derivatives

    Substitution: Various substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C₁₉H₁₉N₃O₂S 365.44 g/mol Pyridin-3-ylmethyl, phenoxy 2.8
3-Fluorobenzyl Analogue C₁₉H₁₉FN₂O₂S 358.43 g/mol 3-Fluorobenzyl 3.2
Nitrobenzylidene Derivative C₂₁H₂₁N₅O₅ 423.43 g/mol Nitrobenzylidene, pyridin-3-yl 1.9
Propan-1-ol Derivative C₂₇H₂₃N₃O 405.49 g/mol Diphenylimidazole, pyridin-2-yl 4.5
Isopropylphenyl Derivative C₁₂H₁₄N₂OS 234.32 g/mol Isopropylphenyl, sulfanyl 2.1

Table 2: Functional Group Impact

Group Target Compound 3-Fluorobenzyl Analogue Nitrobenzylidene Derivative
Aromatic Nitrogen Pyridine (H-bond acceptor) Absent Pyridine (H-bond acceptor)
Electron-Withdrawing None Fluorine Nitro group
Sulfur Reactivity Sulfanyl Sulfanyl Absent

Biological Activity

2-Phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The compound features a phenoxy group, a pyridine moiety, and a 4,5-dihydroimidazole ring, which contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

Cytotoxicity

A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.38 to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. Notably, some compounds induced apoptosis in these cell lines, suggesting their potential as anticancer agents .

Compound IDCancer Cell LineIC50 (µM)Mechanism
Compound ASISO2.38Apoptosis Induction
Compound BRT-1123.77Cell Cycle Arrest
Compound CSISO5.37Apoptosis Induction

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and disruption of cell cycle progression. For instance, one study demonstrated that the most active compound led to an increase in early apoptotic cells when treated at IC50 concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the phenoxy and imidazole groups can significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced potency against cancer cell lines compared to those without such modifications .

Case Studies

Several case studies have documented the effects of similar compounds on various cancer types:

  • Cervical Cancer : A derivative was tested against SISO cells and showed an IC50 value of 2.38 µM, indicating strong cytotoxicity.
  • Bladder Cancer : Another compound demonstrated an IC50 value of 3.77 µM against RT-112 cells, highlighting its potential as a therapeutic agent.

These findings underscore the importance of chemical modifications in optimizing the efficacy of imidazole-based compounds.

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